Cas no 1804870-47-0 (6-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-carboxaldehyde)

6-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-carboxaldehyde is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure, featuring difluoromethyl, trifluoromethyl, and methoxy substituents, enhances reactivity and selectivity in cross-coupling and nucleophilic addition reactions. The aldehyde group serves as a versatile intermediate for further functionalization, enabling the construction of complex heterocyclic frameworks. The presence of fluorine atoms improves metabolic stability and lipophilicity, making it valuable in drug discovery. This compound is particularly suited for applications requiring precise electronic and steric modulation, offering advantages in the development of bioactive molecules. High purity and well-defined synthetic pathways ensure reproducibility in research and industrial settings.
6-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-carboxaldehyde structure
1804870-47-0 structure
Product name:6-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-carboxaldehyde
CAS No:1804870-47-0
MF:C9H6F5NO2
MW:255.141459941864
CID:4897654

6-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-carboxaldehyde
    • Inchi: 1S/C9H6F5NO2/c1-17-7-4(9(12,13)14)2-5(8(10)11)15-6(7)3-16/h2-3,8H,1H3
    • InChI Key: CEVRURGDUFOLNZ-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(C(F)F)=NC(C=O)=C1OC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 271
  • XLogP3: 2.2
  • Topological Polar Surface Area: 39.2

6-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029017767-1g
6-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-carboxaldehyde
1804870-47-0 95%
1g
$3,155.55 2022-04-01
Alichem
A029017767-250mg
6-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-carboxaldehyde
1804870-47-0 95%
250mg
$1,048.60 2022-04-01
Alichem
A029017767-500mg
6-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-carboxaldehyde
1804870-47-0 95%
500mg
$1,701.85 2022-04-01

Additional information on 6-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-carboxaldehyde

Introduction to 6-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1804870-47-0)

6-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-carboxaldehyde, a compound with the CAS number 1804870-47-0, is a highly specialized chemical with significant applications in the fields of medicinal chemistry and agrochemicals. This molecule is characterized by its unique structural features, including a pyridine ring, difluoromethyl, methoxy, and trifluoromethyl groups. These functional groups contribute to its distinct chemical properties and potential biological activities.

The pyridine ring is a fundamental component of many biologically active molecules, providing a rigid planar structure that can participate in various types of interactions, such as hydrogen bonding and π-π stacking. The presence of the difluoromethyl group introduces additional complexity and can influence the compound's reactivity and stability. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic properties, making them valuable in drug design.

The methoxy group, attached to the pyridine ring, adds polarity and can affect the compound's solubility and binding affinity. This functional group is often used in medicinal chemistry to modulate the lipophilicity and bioavailability of drug candidates. The trifluoromethyl group, another key feature of this molecule, is known for its strong electron-withdrawing effect and can significantly impact the electronic properties of the molecule. This group is commonly found in agrochemicals and pharmaceuticals due to its ability to enhance biological activity and stability.

Recent research has highlighted the potential of 6-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-carboxaldehyde in various applications. In medicinal chemistry, this compound has been investigated for its potential as a lead molecule in the development of new therapeutic agents. Studies have shown that it exhibits promising activity against certain bacterial strains, making it a candidate for antibiotic development. Additionally, its unique structure has been explored for its potential as an inhibitor of specific enzymes involved in disease pathways.

In the field of agrochemicals, 6-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-carboxaldehyde has been studied for its pesticidal properties. Its ability to disrupt key metabolic processes in pests makes it a valuable candidate for the development of new pesticides with improved efficacy and reduced environmental impact. Researchers have also noted its low toxicity to non-target organisms, which is a crucial factor in the design of sustainable agricultural solutions.

The synthesis of 6-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-carboxaldehyde involves several steps that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the use of transition metal-catalyzed reactions and selective functional group transformations. Advances in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound on both laboratory and industrial scales.

In terms of safety and handling, it is important to note that while 6-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-carboxaldehyde is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) should be used, and all waste materials should be disposed of according to local regulations.

Overall, 6-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1804870-47-0) represents an exciting area of research with potential applications in both medicinal chemistry and agrochemicals. Its unique structural features and promising biological activities make it a valuable compound for further investigation and development.

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